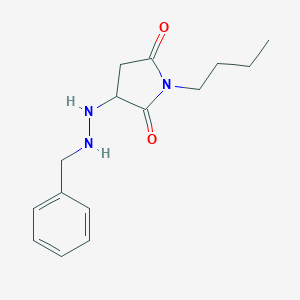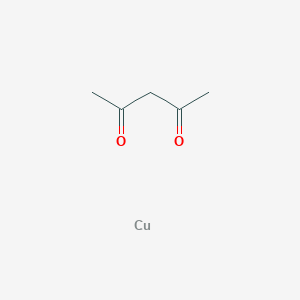![molecular formula C15H16F3NO5S B241483 Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate, also known as CNPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are important enzymes involved in many cellular processes. CNPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying protein tyrosine phosphatases and their role in disease.
Mécanisme D'action
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate works by binding to the active site of protein tyrosine phosphatases, preventing them from catalyzing the dephosphorylation of their substrates. This leads to an accumulation of phosphorylated proteins, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has been shown to have a variety of biochemical and physiological effects, depending on the specific protein tyrosine phosphatase that it inhibits. For example, inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of SHP2 has been shown to suppress tumor growth and enhance immune response in cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate in lab experiments is its potency and specificity for protein tyrosine phosphatases. This makes it a valuable tool for studying these enzymes and their role in disease. However, one limitation is that Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate can also inhibit other enzymes that have a similar active site, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate and its role in disease. One area of interest is the development of more specific inhibitors of individual protein tyrosine phosphatases, which could have therapeutic potential for specific diseases. Another area of interest is the use of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate in combination with other drugs to enhance their effectiveness, such as in cancer treatment. Finally, there is interest in using Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate to study the role of protein tyrosine phosphatases in other cellular processes, such as neuronal signaling and development.
Méthodes De Synthèse
The synthesis of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate involves several steps, including the reaction of cyclohexanone with methyl chloroacetate to produce methyl cyclohexyl ketone. This is then reacted with nitrobenzene and trifluoromethylsulfinyl chloride to produce the intermediate compound {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. Finally, this intermediate is reacted with cyclohexyl alcohol to produce Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate.
Applications De Recherche Scientifique
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has been used extensively in scientific research to study the role of protein tyrosine phosphatases in various diseases. It has been shown to inhibit several types of protein tyrosine phosphatases, including PTP1B, TCPTP, and SHP2. These enzymes are involved in many cellular processes, including insulin signaling, immune response, and cancer development. By inhibiting these enzymes, Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate can help researchers understand their role in disease and identify potential drug targets.
Propriétés
Nom du produit |
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate |
|---|---|
Formule moléculaire |
C15H16F3NO5S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
cyclohexyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |
InChI |
InChI=1S/C15H16F3NO5S/c16-15(17,18)10-6-7-13(12(8-10)19(21)22)25(23)9-14(20)24-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
Clé InChI |
GZIGOCVYJRDTMZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
C1CCC(CC1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)